molecular formula C13H14N2O B7787082 (2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one

(2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one

Cat. No. B7787082
M. Wt: 214.26 g/mol
InChI Key: QCIUVDYZQNETIG-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(pyridin-3-ylmethylene)quinuclidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiosensitization in Cancer Treatment : A derivative, (Z)-(+/-)-2-(N-Benzylindol-3-ylmethylene)quinuclidin-3-ol, has been identified as a potent thermal sensitizer. It can lower the threshold needed for thermal sensitivity to radiation treatment, suggesting potential use in improving the efficacy of radiation therapy combined with hyperthermia for cancer treatment (Sonar et al., 2007).

  • Molecular Structure Studies : The study of carbene-pyridine ylides, including derivatives of 2-pyridylacylcarbenes, contributes to understanding molecular rearrangements and the behavior of complex chemical structures (Kuhn et al., 2000).

  • Activation of Small Molecules : (Pyrazol-1-ylmethyl)pyridine palladium complexes have been explored for their potential in activating small molecules, which is significant in catalysis and material science (Ojwach et al., 2009).

  • Antibacterial and Antitumor Activity : Pyridine hydrazyl thiazole metal complexes, including those with pyridin-3-ylmethylene, have been synthesized and shown to possess antibacterial and antitumor activities. This indicates potential pharmaceutical applications (Zou et al., 2020).

  • Magnetic Refrigeration and Single-Molecule Magnet Behavior : Tetra-nuclear lanthanide complexes based on 8-hydroxyquinolin derivatives, including pyridin-4-ylmethylene, exhibit unique properties like magnetic refrigeration and single-molecule magnet behavior, which are important in material sciences (Fang et al., 2018).

  • Luminescent pH Sensors : A study demonstrated the use of a rhenium(I) tricarbonyl complex with a 3-(pyridin-2-yl)pyrazole chromophoric ligand for developing luminescent pH sensors, showing the potential of such compounds in chemical sensing and materials science (Lam et al., 2000).

properties

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUVDYZQNETIG-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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